Ethyl 8-(4-nitrophenyl)-8-oxooctanoate
CAS No.: 898777-65-6
Cat. No.: VC2303378
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898777-65-6 |
|---|---|
| Molecular Formula | C16H21NO5 |
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | ethyl 8-(4-nitrophenyl)-8-oxooctanoate |
| Standard InChI | InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3 |
| Standard InChI Key | JPLUOJMTINSTSU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Basic Information and Identification
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is identified by the CAS registry number 898777-65-6 . The compound is characterized by the molecular formula C₁₆H₂₁NO₅ with a calculated molecular weight of 307.34 g/mol . This compound is alternatively known by the synonyms "Ethyl 4-nitro-η-oxobenzeneoctanoate" and "Benzeneoctanoic acid, 4-nitro-η-oxo-, ethyl ester" .
Chemical Identifiers
Table 1 presents the chemical identifiers associated with Ethyl 8-(4-nitrophenyl)-8-oxooctanoate:
| Identifier Type | Value |
|---|---|
| CAS Number | 898777-65-6 |
| Molecular Formula | C₁₆H₂₁NO₅ |
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | ethyl 8-(4-nitrophenyl)-8-oxooctanoate |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)N+[O-] |
| InChI | InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3 |
| InChIKey | JPLUOJMTINSTSU-UHFFFAOYSA-N |
Structural Features and Chemical Properties
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate possesses a distinctive molecular architecture characterized by an eight-carbon chain connecting an ethyl ester group at one end and a 4-nitrophenyl group at the other. The compound contains multiple functional groups: an ethyl ester (-COOC₂H₅), a ketone (C=O), and a nitro group (-NO₂) attached to a benzene ring.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate are summarized in Table 2:
| Property | Value |
|---|---|
| Appearance | Not specified in available literature |
| LogP | 3.6812 |
| Topological Polar Surface Area (TPSA) | 86.51 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 10 |
The compound's relatively high LogP value of 3.6812 indicates moderate lipophilicity, suggesting it may have good membrane permeability but limited water solubility . The topological polar surface area (TPSA) of 86.51 Ų suggests moderate polarity contributed primarily by the nitro and carbonyl functional groups .
Functional Groups and Reactivity
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate contains three key functional groups that define its reactivity profile:
Ester Group
Structural Relationships to Similar Compounds
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate belongs to a broader family of functionalized phenyloxoalkanoate esters. Several structurally related compounds appear in the literature with variations in:
-
The para-substituent on the phenyl ring (e.g., ethoxy, methoxy, iodo)
-
The length of the carbon chain between functional groups
-
The nature of the ester group
Some notable analogs include:
These structural relationships suggest that Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is part of a chemical library likely developed for structure-activity relationship studies or as intermediates in the synthesis of more complex molecules.
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